(1-Methoxypyren-2-yl)(methyl)sulfane
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Overview
Description
(1-Methoxypyren-2-yl)(methyl)sulfane is an organic compound with the molecular formula C18H14OS It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypyren-2-yl)(methyl)sulfane typically involves the introduction of a methoxy group and a methylsulfane group to the pyrene core. One common method involves the reaction of pyrene with methanol and a methylsulfane precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypyren-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: H2O2, mCPBA, and other peroxides under mild conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: NaH, alkyl halides, and other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfane derivatives.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
(1-Methoxypyren-2-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (1-Methoxypyren-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular functions. The methoxy and methylsulfane groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound, lacking the methoxy and methylsulfane groups.
1-Methoxypyrene: Contains only the methoxy group.
2-Methylsulfanepyrene: Contains only the methylsulfane group.
Uniqueness
(1-Methoxypyren-2-yl)(methyl)sulfane is unique due to the presence of both methoxy and methylsulfane groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with the individual components alone .
Properties
Molecular Formula |
C18H14OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methoxy-2-methylsulfanylpyrene |
InChI |
InChI=1S/C18H14OS/c1-19-18-14-9-8-12-5-3-4-11-6-7-13(10-15(18)20-2)17(14)16(11)12/h3-10H,1-2H3 |
InChI Key |
KFUJSOUDZOOEIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC3=C4C2=C1C=CC4=CC=C3)SC |
Origin of Product |
United States |
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